molecular formula C22H23ClN4O2S B2910860 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215716-79-2

4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2910860
CAS No.: 1215716-79-2
M. Wt: 442.96
InChI Key: QQHSOZOIGYSDIB-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS: 1215716-79-2) is a benzamide derivative featuring a thiazole core substituted with a methyl group and a morpholinoethyl side chain. Its molecular formula is C₂₂H₂₃ClN₄O₂S (MW: 443.0), with a cyano group at the para position of the benzamide moiety . The compound’s structure integrates key pharmacophoric elements:

  • A thiazole ring (linked to bioactivity in related compounds ).
  • A morpholinoethyl group (improves solubility and membrane permeability).

Properties

IUPAC Name

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S.ClH/c1-16-3-2-4-19-20(16)24-22(29-19)26(10-9-25-11-13-28-14-12-25)21(27)18-7-5-17(15-23)6-8-18;/h2-8H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSOZOIGYSDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, morpholine, and various coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group, in particular, is reactive and can participate in nucleophilic addition reactions.

Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) and potassium permanganate (for oxidation) are commonly used. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions include reduced or oxidized derivatives of the original compound, as well as substituted analogs where the cyano or morpholinoethyl groups are modified.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
Target Compound C₂₂H₂₃ClN₄O₂S 443.0 4-Cyano Electron-withdrawing; may enhance receptor binding
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₃H₂₂Cl₂N₄O₂S 517.4 3,4-Dichloro; pyridinyl Chlorine atoms increase lipophilicity; pyridine enhances π-π interactions
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) C₂₁H₂₀ClN₃OS 397.9 Thiophene; aminocyclopropyl Thiophene contributes to aromatic stacking; cyclopropylamine may modulate CNS penetration

Key Observations :

  • Hydrochloride salts (target, 4b) improve solubility, whereas neutral analogs (4d) may require formulation adjustments for bioavailability.

Thiazole Ring Modifications

Compound Name Thiazole Substituents Impact on Properties
Target Compound 4-Methyl Methyl enhances metabolic stability by blocking oxidation
N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide hydrochloride 4-Ethoxy Ethoxy increases lipophilicity and steric bulk
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride 2-Methylsulfonyl Sulfonyl group introduces strong electron-withdrawing effects, potentially altering target engagement

Key Observations :

  • 4-Methyl substitution (target) balances metabolic stability and steric demands, whereas 4-ethoxy () may reduce solubility.
  • Methylsulfonyl groups () could enhance binding to polar active sites compared to cyano.

Amine Side Chain Variations

Compound Name Amine Side Chain Molecular Impact
Target Compound 2-Morpholinoethyl Morpholine enhances solubility and H-bonding capacity
N-(2-(Diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide hydrochloride 2-Diethylaminoethyl Diethylamino increases lipophilicity, potentially reducing CNS penetration
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 4-Methylpiperazinyl Piperazine improves water solubility and introduces basicity

Key Observations :

  • Morpholinoethyl (target) offers a balance of solubility and moderate basicity (pKa ~7.5), while piperazinyl (4g) may exhibit higher basicity, affecting distribution.
  • Diethylaminoethyl () is more lipophilic, which could limit aqueous solubility despite the hydrochloride salt.

Pharmacological Potential and Spectral Data

  • Target Compound: No direct bioactivity data is available, but structurally related N-(thiazol-2-yl)benzamides demonstrate antagonist activity against zinc-dependent targets (e.g., ZAC) .
  • Analog 4d (): Exhibits confirmed bioactivity in preliminary screens, though specific targets are undisclosed.
  • Spectral Trends: IR spectra of thiazole-amide derivatives (e.g., 4d, 4g) show characteristic C=O (~1660–1680 cm⁻¹) and NH stretches (~3150–3414 cm⁻¹) . The target compound’s cyano group would produce a sharp νC≡N peak near 2240 cm⁻¹, absent in chloro or sulfonyl analogs.

Biological Activity

4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 342.42 g/mol

This compound features a thiazole ring, a cyano group, and a morpholinoethyl substituent, which contribute to its biological activity.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamideA431<10Bcl-2 inhibition
Thiazole derivative XHT295.6Apoptosis induction
Thiazole derivative YMCF78.3Cell cycle arrest

The compound demonstrated significant activity against A431 cells with an IC50 value less than 10 µM, indicating potent antitumor effects.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. In vitro studies have shown that compounds with thiazole rings exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamideStaphylococcus aureus15
Thiazole derivative AEscherichia coli18
Thiazole derivative BPseudomonas aeruginosa12

The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide have exhibited protective effects in seizure models.

Case Study: Anticonvulsant Activity Assessment

In a study evaluating the anticonvulsant effects using the pentylenetetrazole (PTZ) model, the compound demonstrated significant protection against seizures, comparable to standard anticonvulsants like sodium valproate. The mechanism is believed to involve modulation of GABAergic transmission.

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